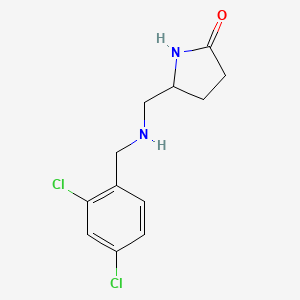
5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H14Cl2N2O. It is a derivative of pyrrolidin-2-one, a five-membered lactam, and contains a 2,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidinone ring.
Vorbereitungsmethoden
The synthesis of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzylamine with pyrrolidin-2-one under appropriate conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, where the starting materials are reacted in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids or aldehydes, while reduction can yield amines or alcohols. Substitution reactions, particularly at the benzylic position, can introduce different functional groups, leading to a variety of derivatives with potentially diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
The molecular targets and pathways involved in its action can vary depending on the specific biological context and the nature of the derivatives formed from the compound. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and other benzylamine-containing molecules. Some similar compounds include:
Pyrrolidin-2-one: The parent compound, which serves as a core structure for various derivatives with different substituents.
2,4-Dichlorobenzylamine: A related compound that shares the 2,4-dichlorobenzyl group but lacks the pyrrolidinone ring.
N-Benzylpyrrolidin-2-one: A derivative with a benzyl group instead of the 2,4-dichlorobenzyl group, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of the pyrrolidinone ring and the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H14Cl2N2O |
|---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
5-[[(2,4-dichlorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-2-1-8(11(14)5-9)6-15-7-10-3-4-12(17)16-10/h1-2,5,10,15H,3-4,6-7H2,(H,16,17) |
InChI-Schlüssel |
KKWWDIDHOJDLKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1CNCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


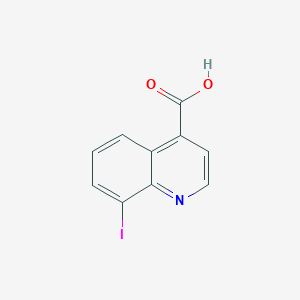
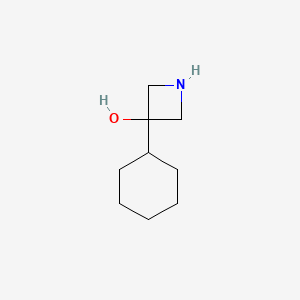
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
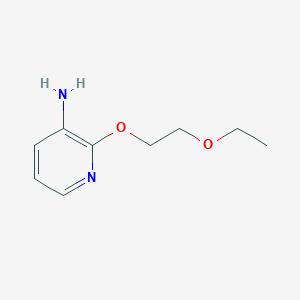
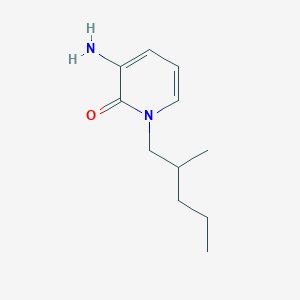
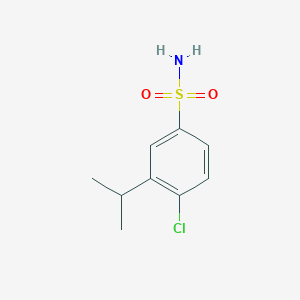
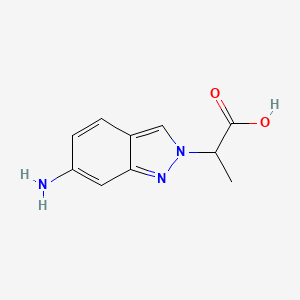
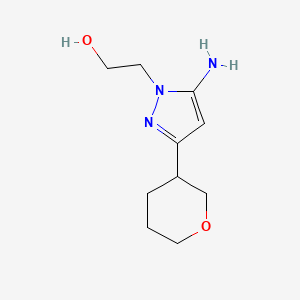
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)

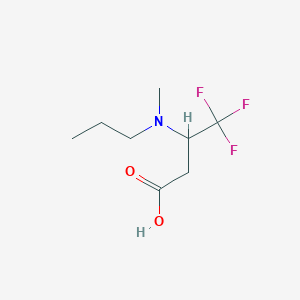
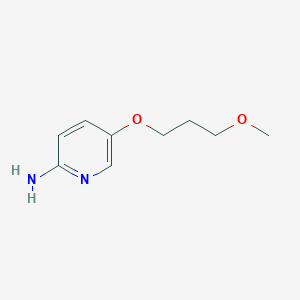
![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)
